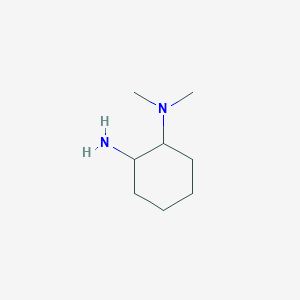

N1,N1-dimethylcyclohexane-1,2-diamine

説明

Historical Trajectory and Contemporary Significance of Chiral Diamines in Organic Synthesis

The development of chiral diamines as ligands and catalysts has been a pivotal advancement in organic synthesis. iranchembook.ir Historically, the quest for enantiomerically pure compounds drove the exploration of various chiral molecules capable of inducing stereoselectivity in chemical reactions. Early examples of naturally occurring chiral diamines, such as sparteine, demonstrated the potential of these structures in controlling the stereochemical outcome of reactions. researchgate.net The pioneering work in this area laid the foundation for the rational design and synthesis of a vast array of chiral diamines with tailored steric and electronic properties.

In contemporary organic synthesis, chiral diamines are indispensable tools for the construction of complex molecules with high levels of stereocontrol. umich.edu Their ability to form stable chelate complexes with a wide range of metals has made them privileged ligands in asymmetric catalysis. iranchembook.ir These ligands have been successfully employed in a multitude of transformations, including hydrogenations, oxidations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. The significance of chiral diamines is further underscored by their application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are often required for biological activity.

Contextualizing N1,N1-dimethylcyclohexane-1,2-diamine within Ligand Chemistry and Asymmetric Catalysis

This compound, with its C2-symmetric chiral backbone, is a prominent member of the chiral diamine family. researchgate.net Its rigid cyclohexane (B81311) framework provides a well-defined stereochemical environment, which is crucial for effective asymmetric induction. The presence of two methyl groups on one of the nitrogen atoms introduces a degree of steric bulk and modulates the electronic properties of the ligand, influencing its coordination behavior and the reactivity of the resulting metal complexes.

In ligand chemistry, this compound serves as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This coordination is fundamental to its application in asymmetric catalysis. The compound has been shown to form effective catalytic species with various transition metals, including copper, rhodium, and ruthenium. These metal complexes have demonstrated high efficiency and enantioselectivity in a range of chemical transformations. researchgate.net

Detailed Research Findings

Research has extensively documented the utility of this compound in several key asymmetric reactions. For instance, in copper-catalyzed reactions, this ligand has been instrumental in promoting Ullmann-type coupling reactions for the formation of C-N bonds. chemicalbook.com Specifically, the trans-isomer of N,N'-dimethyl-1,2-cyclohexanediamine, when combined with copper iodide, forms a highly efficient catalyst for the N-amidation of aryl and heteroaryl iodides and bromides. chemicalbook.com

Another significant area of application is in asymmetric transfer hydrogenation of ketones. Chiral N,N'-dialkylated cyclohexanediamine (B8721093) derivatives, including this compound, have been synthesized and utilized as ligands in these reactions, affording optically active alcohols with high enantiomeric excess. researchgate.net The following interactive data table summarizes selected applications of this compound in asymmetric catalysis, highlighting the reaction type, metal catalyst, and the achieved enantioselectivity.

| Reaction Type | Metal Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| N-Amidation of Aryl Halides | CuI | Aryl iodide/bromide and amide | N-Aryl amide | High yields, general method |

| Asymmetric Transfer Hydrogenation | Ru(II) complexes | Aryl ketones | Chiral secondary alcohols | Up to 93% |

| Ullmann Coupling | Copper | 2-substituted pyridines and aryl halides | N-arylpyridones | Not specified |

| C-N Coupling | Copper | Amines and aryl iodides/bromides | N-aryl amines | Not specified |

Current Research Landscape and Unaddressed Challenges Pertaining to the Compound

The current research landscape for this compound continues to be active, with ongoing efforts to expand its applications and improve its catalytic performance. Researchers are exploring the synthesis of novel derivatives of this diamine with modified steric and electronic properties to fine-tune their reactivity and selectivity for specific transformations. Furthermore, the immobilization of this compound-based catalysts on solid supports is an area of growing interest, aiming to facilitate catalyst recovery and recycling, which is a key aspect of green chemistry.

Despite the successes, several unaddressed challenges remain. One of the primary challenges is the development of more efficient and general synthetic routes to enantiomerically pure this compound. While methods exist, they can be multi-step and may require challenging resolutions. nih.gov Another challenge lies in broadening the scope of reactions where this ligand can be effectively applied. While it has shown great promise in certain catalytic systems, its efficacy in other important transformations is yet to be fully explored.

Future research will likely focus on addressing these challenges. This includes the development of more atom-economical and scalable syntheses of the ligand. Additionally, a deeper mechanistic understanding of how this compound-metal complexes catalyze reactions will be crucial for the rational design of more active and selective catalysts. The exploration of its use in emerging areas of catalysis, such as photoredox catalysis and biocatalysis, also represents a promising avenue for future investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498678 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68173-05-7 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Preparation of N1,n1 Dimethylcyclohexane 1,2 Diamine

Strategies for Accessing Chiral Cyclohexane (B81311) Diamines

The fundamental starting material for the synthesis of enantiomerically pure N1,N1-dimethylcyclohexane-1,2-diamine is chiral cyclohexane-1,2-diamine. The resolution of racemic trans-1,2-diaminocyclohexane using a chiral resolving agent, such as tartaric acid, is a common method to obtain the desired enantiomerically pure diamine.

N-Alkylation Approaches

Direct selective N,N-dimethylation of one amino group in the presence of the other in cyclohexane-1,2-diamine is a significant challenge due to the similar reactivity of the two primary amine functionalities. Therefore, a direct, single-step N-methylation to achieve the N1,N1-dimethyl substitution pattern is generally not feasible and can lead to a mixture of products, including the starting material, the mono-methylated, the desired N1,N1-dimethylated, the N,N'-dimethylated, and poly-methylated species. To overcome this, a more controlled, multi-step approach is employed.

The selective N-methylation to produce this compound is achieved through a sequence of protection, alkylation, and deprotection. A common strategy involves the mono-protection of one of the amino groups of enantiomerically pure cyclohexane-1,2-diamine. This differentiation of the two amino groups allows for the selective N,N-dimethylation of the unprotected primary amine.

The general synthetic sequence is as follows:

Mono-protection: One of the amino groups of enantiomerically pure cyclohexane-1,2-diamine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

N,N-Dimethylation: The remaining free primary amino group is then subjected to N,N-dimethylation. A common method for this transformation is the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid.

Deprotection: The protecting group on the second amino group is subsequently removed to yield the final this compound.

The control of the substitution pattern is critically dependent on the successful mono-protection of the starting diamine. The use of a bulky protecting group like the Boc group sterically and electronically deactivates one of the nitrogen atoms, preventing it from reacting during the subsequent N,N-dimethylation step.

The Eschweiler-Clarke reaction for the N,N-dimethylation of the free primary amine proceeds via the formation of an iminium ion upon reaction with formaldehyde, which is then reduced by formic acid. The reaction is driven to the dimethylated product by the presence of an excess of formaldehyde and formic acid. The protected amino group does not participate in this reaction due to the electron-withdrawing nature and steric hindrance of the protecting group.

Mono-protection: The reaction conditions for the introduction of the Boc group, such as the choice of solvent, temperature, and stoichiometry of the Boc-anhydride, need to be carefully controlled to maximize the yield of the mono-protected product and minimize the formation of the di-protected by-product.

N,N-Dimethylation: In the Eschweiler-Clarke reaction, the temperature and reaction time are important parameters to control. The reaction is typically carried out at elevated temperatures to ensure complete methylation.

Deprotection: The choice of deprotection conditions is crucial to avoid any side reactions or racemization. For the removal of a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in an organic solvent) are typically employed at room temperature to ensure a clean and efficient deprotection without affecting the stereochemistry of the chiral centers.

The following table provides representative reaction parameters for the synthesis of this compound via a mono-protected intermediate.

| Step | Reagents and Conditions | Typical Yield (%) | Enantiopurity |

| Mono-protection | (Boc)₂O, CH₂Cl₂, 0 °C to rt | 70-85 | Maintained |

| N,N-Dimethylation | HCHO, HCOOH, 80-100 °C | 85-95 | Maintained |

| Deprotection | TFA/CH₂Cl₂ or HCl/Dioxane, rt | >95 | Maintained |

Multi-Step Synthesis via Advanced Intermediates

The use of advanced intermediates, particularly carbamates, is a cornerstone for the successful synthesis of this compound.

Carbamate protecting groups, most notably the tert-butoxycarbonyl (Boc) group, are widely utilized in the synthesis of unsymmetrically substituted diamines. The formation of a mono-Boc protected cyclohexane-1,2-diamine is a key step that enables the selective functionalization of the remaining free amino group.

The synthesis of the mono-Boc-protected intermediate can be achieved by reacting enantiomerically pure cyclohexane-1,2-diamine with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Careful control of the stoichiometry and reaction conditions is necessary to favor the formation of the mono-protected species over the di-protected by-product.

Once the mono-protected intermediate is obtained and purified, the free primary amine can be selectively N,N-dimethylated. The resulting N-Boc-N',N'-dimethylcyclohexane-1,2-diamine is a stable intermediate that can be purified by standard techniques such as column chromatography. The final step is the removal of the Boc group under acidic conditions to afford the desired this compound.

The following table outlines the key intermediates and their role in the synthesis.

| Intermediate | Structure | Role in Synthesis |

| (1R,2R)-Cyclohexane-1,2-diamine | Chiral starting material | |

| tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Mono-protected intermediate, allows for selective N-alkylation | |

| tert-butyl ((1R,2R)-2-(dimethylamino)cyclohexyl)carbamate | N,N-dimethylated and protected intermediate | |

| (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine | Final product |

Reduction Strategies for Amine Formation

Reduction strategies are fundamental in the synthesis of N¹,N¹-dimethylcyclohexane-1,2-diamine, often involving the conversion of carbonyl or amide functionalities into the desired amine groups. A prominent method involves the reduction of a dicarbamate precursor. For instance, the enantiomerically pure (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine can be synthesized starting from (R,R)-1,2-diaminocyclohexane. researchgate.netnih.gov The primary amine groups are first protected by reaction with ethyl chloroformate in the presence of a base like sodium hydroxide (B78521) to form diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate. nih.gov This intermediate is then subjected to reduction using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, to yield the final N,N'-dimethylated diamine. researchgate.netnih.gov

Another common approach is the reductive amination of diketones or diimines. Chiral diamine ligands can be prepared through the simple reductive amination of the corresponding diimine precursors, often using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This method provides a direct pathway to the diamine from a suitable diketone, such as 1,2-cyclohexanedione, by first forming the diimine with methylamine (B109427) and then reducing it.

These reduction methods are advantageous due to the wide availability of starting materials and the robustness of the reactions.

Innovative Pathways for Enantiopure Isomer Synthesis

The demand for enantiomerically pure vicinal diamines has spurred the development of innovative synthetic routes that provide precise stereochemical control. These methods often leverage chiral starting materials or employ stereoselective reactions.

Cyclohexene (B86901) oxide serves as a versatile and common starting material for the synthesis of trans-1,2-disubstituted cyclohexanes, including N¹,N¹-dimethylcyclohexane-1,2-diamine. The general strategy involves the nucleophilic ring-opening of the epoxide.

One pathway to racemic trans-N¹,N²-dimethylcyclohexane-1,2-diamine begins with the reaction of cyclohexene oxide with aqueous methylamine. researchgate.net This initial ring-opening yields a trans-2-(methylamino)cyclohexanol intermediate. Subsequent steps, such as cyclization using a Mitsunobu reagent followed by another ring-opening reaction, can lead to the desired diamine. researchgate.net

A more direct approach involves a two-step sequence starting with the opening of cyclohexene oxide by a secondary amine, followed by the formation and subsequent opening of an aziridinium (B1262131) ion intermediate. arkat-usa.org For example, cyclohexene oxide can be opened with an amine to form a trans-amino alcohol. This alcohol is then converted to a good leaving group (e.g., a mesylate), which facilitates an intramolecular cyclization to form a transient aziridinium ion. This strained three-membered ring is then opened by a nucleophilic amine, such as dimethylamine (B145610), to yield the trans-1,2-diamine. arkat-usa.org While the direct ring-opening of cyclohexene oxide with dimethylamine can be sluggish, the use of Lewis acids can facilitate this transformation. chemicalforums.comechemi.com

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. For diamines, chemoenzymatic methods are particularly effective. acs.org In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted and thus allowing for their separation.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the kinetic resolution of racemic diamines. acs.orgnih.gov The process typically involves the selective acylation of one enantiomer in the presence of an acyl donor like ethyl acetate. acs.orgnih.gov This results in a mixture of an acylated diamine (amide) and the unreacted, enantiomerically enriched diamine, which can then be separated. nih.gov This method has been successfully applied to various trans-cyclohexane-1,2-diamine derivatives, achieving very high enantiomeric excess (ee) values (92-99%). nih.gov

For even greater efficiency, dynamic kinetic resolution (DKR) can be employed. acs.orgresearchgate.net DKR combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the product, overcoming the 50% maximum yield limitation of standard kinetic resolution. acs.orgacs.orgdiva-portal.org Ruthenium and other metal catalysts are often used to facilitate the racemization of the unreacted amine during the enzymatic acylation. acs.orgresearchgate.net

Below is a table summarizing the results of a kinetic resolution of a diamine substrate using CAL-B.

| Entry | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Conversion (%) |

| 1 | Ethyl Acetate | Ethyl Acetate | Moderate | - |

| 2 | 1-Phenylethyl acetate | TBME | High | >45 |

Data derived from studies on related diamine systems. acs.org TBME: tert-butyl methyl ether.

Synthesis of Substituted N¹,N¹-dimethylcyclohexane-1,2-diamine Derivatives

The synthesis of substituted derivatives of N¹,N¹-dimethylcyclohexane-1,2-diamine allows for the fine-tuning of its properties for specific applications, such as ligands in catalysis.

Creating unsymmetrically substituted vicinal diamines, where the substitution pattern on the two nitrogen atoms is different, presents a synthetic challenge. Directed hydroamination has emerged as a powerful strategy to achieve this. nih.gov Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles (including primary, secondary, acyclic, and cyclic amines) provides access to a wide range of unsymmetrical 1,2-diamines with high atom economy. nih.gov This method leverages a tethered amine directing group to control chemo- and regioselectivity. nih.gov Additionally, synthetic routes starting from enantiomerically pure (1R,2R)-diaminocyclohexane allow for the sequential introduction of different substituents onto the nitrogen atoms, leading to N,N'-unsymmetrically substituted derivatives. researchgate.net

The construction of vicinal diamines bearing two fully substituted, adjacent quaternary stereocenters is a formidable challenge in organic synthesis due to significant steric hindrance. acs.org Recent advances have provided innovative solutions to this problem.

One such approach is the asymmetric umpolung cross-Mannich reaction of cyclic ketimines. acs.org Catalyzed by cinchona-derived bifunctional organocatalysts, this method allows for the facile synthesis of chiral vicinal tetrasubstituted diamines in high yields and with excellent diastereoselectivity and enantioselectivity (>99% ee). acs.org

Other novel strategies include the borylcopper-mediated homocoupling of isatin (B1672199) imines, which generates chiral, quaternary 1,2-diamines in a mild and completely stereoselective manner. nih.govbeilstein-archives.org Another method involves the reductive coupling of ketimines templated by chiral diborons, which also provides access to chiral vicinal tetrasubstituted diamines with excellent enantiomeric excesses. researchgate.netresearchgate.net These cutting-edge methods represent the forefront of diamine synthesis, enabling the construction of highly complex and sterically congested molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research

The unambiguous identification and characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine, particularly its stereoisomeric purity, are crucial for its effective application in asymmetric synthesis. A suite of advanced analytical techniques is employed to confirm its molecular structure, purity, and absolute configuration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high accuracy. The experimentally determined mass is then compared to the theoretically calculated mass for the expected molecular formula. A close match, typically within a few parts per million (ppm), provides strong confidence in the assigned chemical formula. For instance, in studies involving derivatives of this diamine, HRMS is routinely used to confirm the structure of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of N¹,N¹-dimethylcyclohexane-1,2-diamine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.

A detailed NMR analysis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been reported, providing the following key spectral data acs.org:

¹H NMR (500.1 MHz, CDCl₃): The proton NMR spectrum reveals the various types of protons present in the molecule. The signals for the cyclohexane ring protons appear as multiplets in the upfield region, while the N-methyl protons give a characteristic singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.86–0.94 | m | 2H | CH₂CHN |

| 1.13–1.19 | m | 2H | CH₂CH₂CHN |

| 1.61–1.67 | m | 2H | CH₂CH₂CHN |

| 1.68–1.75 | br | 2H | NH |

| 1.93–2.00 | m | 2H | CH₂CHN |

| 2.02–2.06 | m | 2H | CHNCHN |

| 2.33 | s | 6H | NCH₃ |

¹³C NMR (100.6 MHz, CDCl₃): The carbon NMR spectrum provides information on the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 25.0 | CH₂CH₂CHN |

| 30.8 | CH₂CHN |

| 33.7 | CH₃ |

| 63.2 | CHN |

These NMR data are consistent with the trans-diaxial arrangement of the methylamino groups on the cyclohexane chair, which is the thermodynamically more stable conformation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For a chiral molecule like N¹,N¹-dimethylcyclohexane-1,2-diamine, determining its enantiomeric purity is of utmost importance, especially when it is used in asymmetric catalysis where even small amounts of the undesired enantiomer can significantly impact the stereochemical outcome of a reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound.

While specific chromatograms and detailed methods for the direct analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine were not found in the immediate search results, the general methodology involves the use of a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers of the analyte, leading to different retention times and, consequently, their separation.

The process typically involves:

Derivatization: Often, to improve the separation and detection (e.g., by UV-Vis), the diamine is derivatized with a suitable chromophoric agent.

Separation: The derivatized sample is injected into an HPLC system equipped with a chiral column. A mobile phase, typically a mixture of alkanes and alcohols, is used to elute the compounds.

Detection and Quantification: As the separated enantiomers exit the column, they are detected, and the area under each peak in the chromatogram is integrated. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers. Commercial suppliers of chiral N¹,N¹-dimethylcyclohexane-1,2-diamine often report purities of ≥99% as determined by chiral HPLC, indicating that effective separation methods exist.

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. The crystal structure of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been determined, offering a detailed insight into its solid-state conformation and intermolecular interactions. acs.org

The compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. The asymmetric unit contains one molecule of the C₂ symmetric amine. acs.org The cyclohexane ring adopts a chair conformation with the amino groups in equatorial positions. acs.org

Crystal Data and Structure Refinement for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine: acs.org

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.552 (4) |

| b (Å) | 8.521 (5) |

| c (Å) | 14.142 (8) |

| V (ų) | 910.0 (8) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 173 (2) |

In the crystal lattice, the molecules are interconnected via weak N-H···N hydrogen bonds to form infinite layers. The absolute configuration of the chiral centers is assigned based on the synthesis from an enantiomerically pure starting material. acs.org This detailed structural information is invaluable for understanding the steric and electronic properties of the ligand, which in turn influences its behavior in asymmetric catalysis.

Stereochemical Configuration and Conformational Analysis of N1,n1 Dimethylcyclohexane 1,2 Diamine

Chiral Recognition and Isomeric Forms

The stereochemistry of N1,N1-dimethylcyclohexane-1,2-diamine is central to its application and reactivity, defined by its enantiomeric and diastereomeric forms.

The Role of (1R,2R) and (1S,2S) Enantiomers in Chemical Reactivity

The enantiomers (1R,2R) and (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine are crucial chiral diamines in the field of organic chemistry, particularly in asymmetric synthesis. Their unique three-dimensional structure, featuring two chiral centers, enables them to act as effective chiral ligands in a variety of chemical reactions. researchgate.net By coordinating with metal centers, these enantiomers facilitate enantioselective reactions, which are vital for producing compounds with a specific chirality. This is especially important in pharmaceutical development, where the specific stereoisomer of a drug can determine its efficacy and safety.

These chiral amines are also known for their strong coordination ability, which allows them to deaggregate organolithium compounds, enhancing their reactivity and selectivity in synthesis. researchgate.net The (1R,2R) and (1S,2S) forms are used as starting materials for a wide range of chiral diamine bases built upon a cyclohexane (B81311) framework. researchgate.netnih.gov Their application extends to catalyzing copper-mediated C-N coupling reactions, such as the synthesis of N-aryl amines and N-arylpyridones. chemicalbook.comsigmaaldrich.com

Investigation of Cis-Trans Isomerism and Relative Stereochemistry

This compound exists as cis and trans diastereomers, which have different spatial arrangements of the amino groups on the cyclohexane ring. The trans isomer is generally more stable than the cis isomer. stereoelectronics.org This increased stability is because, in the trans configuration, both large substituent groups (the primary amine and the dimethylamino group) can occupy equatorial positions on the chair conformation of the cyclohexane ring simultaneously. stereoelectronics.org This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if a large group were forced into an axial position. stereoelectronics.orglibretexts.org In the cis isomer, one substituent must be in an axial position, leading to greater steric repulsion and a higher energy state. stereoelectronics.org

Cyclohexane Ring Conformations and Substituent Dynamics

The conformation of the cyclohexane ring and the orientation of its substituents are key determinants of the molecule's stability and reactivity.

Chair Conformation Preferences of the Cyclohexane Ring

The cyclohexane ring in this compound predominantly adopts a chair conformation. researchgate.netnih.gov This arrangement is the most stable conformation for six-membered rings as it minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering the bonds on adjacent carbons). X-ray crystallography studies have confirmed that the molecule exists in a chair conformation in its crystalline solid state. researchgate.netnih.gov

Intramolecular Steric and Electronic Interactions

The stability of the various conformations of this compound is governed by a balance of intramolecular forces. The primary factor is the steric strain that arises from 1,3-diaxial interactions when bulky substituents are in the axial position. libretexts.org The preference for placing the amine and methyl groups in equatorial positions is a direct consequence of minimizing this steric repulsion. researchgate.netnih.gov

In the crystalline structure of the (1R,2R) enantiomer, weak intermolecular N-H···N hydrogen bonds have been observed, which help to stabilize the crystal lattice. researchgate.netnih.gov These interactions involve a hydrogen atom from an amino group of one molecule and the nitrogen atom of an adjacent molecule. researchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| Appearance | White to light yellow crystalline powder/solid |

| Melting Point | 45-47 °C |

| Chirality | Chiral |

Analysis of 1,3-Diaxial Interactions and Their Energetic Contributions

In the conformational analysis of cyclohexane derivatives, the chair conformation represents the most stable arrangement. For substituted cyclohexanes, the orientation of substituents as either axial or equatorial significantly impacts the molecule's stability. This is primarily due to steric strain arising from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same face of the ring at the third carbon atoms relative to it.

For trans-N1,N1-dimethylcyclohexane-1,2-diamine, the two possible chair conformations involve either both amine groups in equatorial positions (diequatorial) or both in axial positions (diaxial). The energetic preference for one conformation over the other is determined by the sum of the 1,3-diaxial interaction energies, often quantified by "A-values." The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org

The substituents are the amino (-NH2) group and the dimethylamino (-N(CH3)2) group. The A-value for an -NH2 group is approximately 1.23 kcal/mol. wvu.edu While a precise A-value for the -N(CH3)2 group is not commonly tabulated, it is expected to be significantly larger than that of a methyl group (1.74 kcal/mol) due to its greater steric bulk. wikipedia.orgwvu.edu

In the diaxial conformation, the axial -NH2 group would experience two 1,3-diaxial interactions with axial hydrogens, contributing approximately 2.46 kcal/mol of strain (2 x 1.23 kcal/mol). The axial -N(CH3)2 group would also have two such interactions, leading to a substantial, and likely destabilizing, energy penalty.

Conversely, the diequatorial conformation places both bulky groups away from the axial positions, thereby avoiding these destabilizing 1,3-diaxial interactions entirely. The result is a significant energetic preference for the diequatorial conformer, which is overwhelmingly the most populated conformation at equilibrium.

Table 1: Energetic Contributions of 1,3-Diaxial Interactions in trans-N1,N1-dimethylcyclohexane-1,2-diamine Conformations

| Conformer | Substituent Position | 1,3-Diaxial Interactions | Estimated Energetic Contribution (kcal/mol) | Relative Stability |

| A | -NH2 (equatorial), -N(CH3)2 (equatorial) | None | 0 | Highly Favored |

| B | -NH2 (axial), -N(CH3)2 (axial) | Four (2 per substituent) | > 2.46 + A-value(-N(CH3)2) | Highly Disfavored |

Examination of Gauche Interactions and Conformational Stability

Beyond 1,3-diaxial strain, gauche interactions also play a role in the conformational stability of disubstituted cyclohexanes. A gauche interaction, similar to that in butane, is a steric strain that occurs when two substituents on adjacent carbons have a dihedral angle of 60°.

In the context of trans-N1,N1-dimethylcyclohexane-1,2-diamine, the two conformers present different gauche interaction profiles.

Diequatorial Conformer: In this highly favored conformation, the C-N bonds of the amino and dimethylamino groups are positioned with a 60° dihedral angle. This creates a gauche interaction between the two substituents. libretexts.orglibretexts.org

Diaxial Conformer: In the high-energy diaxial conformation, the two substituents are anti-periplanar to each other (180° dihedral angle), meaning there is no gauche interaction between them. youtube.com

Despite the absence of a gauche interaction between the substituents in the diaxial form, this conformer is extremely unstable. The immense steric strain from the four 1,3-diaxial interactions far outweighs the relatively minor energetic cost of the single gauche interaction in the diequatorial conformer. libretexts.orglibretexts.org Therefore, the conformational stability is overwhelmingly dictated by the avoidance of 1,3-diaxial strain, making the diequatorial arrangement the ground-state conformation of the molecule. The gauche interaction is an inherent feature of this stable structure.

Table 2: Conformational Stability Analysis

| Conformer | Key Destabilizing Interactions | Key Stabilizing Features | Overall Conformational Stability |

| Diequatorial | One gauche interaction between -NH2 and -N(CH3)2 groups | Absence of 1,3-diaxial interactions | High |

| Diaxial | Four 1,3-diaxial interactions | Absence of gauche interaction between substituents | Very Low |

Influence of C2 Symmetry on Chiral Recognition and Ligand Performance

The concept of C2 symmetry is of paramount importance in the design of chiral ligands for asymmetric catalysis. A C2-symmetric molecule has a twofold rotational axis, meaning a 180° rotation around this axis results in an identical molecule. Such symmetry simplifies the coordination environment around a metal center by reducing the number of possible diastereomeric transition states, which can lead to higher enantioselectivity in a catalytic reaction. wikipedia.orgpnas.orgontosight.ai Many so-called "privileged ligands," which are effective across a wide range of reactions, possess C2 symmetry. pnas.orgpnas.org

However, it is crucial to note that this compound is not a C2-symmetric molecule. It possesses C1 symmetry, meaning it is asymmetric. The two nitrogen atoms are chemically distinct: one is a primary amine (-NH2) and the other is a tertiary amine (-N(CH3)2). Consequently, a 180° rotation cannot result in an identical structure.

This lack of C2 symmetry means that when this compound is used as a chiral ligand, it functions as an asymmetric ligand. The performance of such ligands in chiral recognition and catalysis is governed by different principles than their C2-symmetric counterparts. The two non-equivalent donor atoms (-NH2 and -N(CH3)2) create a more complex coordination sphere around a metal catalyst. This asymmetry can lead to effective electronic and steric differentiation of the catalytic site. pnas.orgscispace.com

The performance of an asymmetric ligand like (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine depends on how this inherent electronic and steric disparity between the two nitrogen donors can be exploited to control the approach of a substrate to the catalytic center, thereby favoring the formation of one enantiomer over the other. While C2 symmetry has been a highly successful design concept, asymmetric ligands have also proven to be highly effective, in some cases yielding even higher enantioselectivities than the best C2-symmetric ligands for particular reactions. pnas.org

Coordination Chemistry and Metal Complexation of N1,n1 Dimethylcyclohexane 1,2 Diamine

Principles of Ligand Design Incorporating the N1,N1-dimethylcyclohexane-1,2-diamine Scaffold

Ligand design is a fundamental aspect of coordination chemistry, aiming to control the properties of metal complexes by modifying the structure of the coordinating molecules. The this compound framework provides a robust and tunable platform for creating ligands with tailored steric and electronic characteristics.

This compound functions as a bidentate ligand, meaning it binds to a metal center through its two nitrogen donor atoms. This coordination results in the formation of a five-membered ring structure known as a chelate ring. The formation of such rings is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.org This effect leads to metal complexes with significantly enhanced thermodynamic stability. libretexts.org

The stability of the chelate ring formed by 1,2-diamines is attributed to the low ring strain in the resulting five-membered M-N-C-C-N ring (where M is the metal). The cyclohexane (B81311) backbone of the this compound ligand imposes a rigid conformation, which pre-organizes the nitrogen donors for chelation, further enhancing the stability of the resulting metal complex. The chair conformation of the cyclohexane ring places the amino groups in positions suitable for forming a stable, puckered chelate ring with minimal steric hindrance. researchgate.net

The coordination properties of the this compound ligand can be precisely adjusted by modifying its steric and electronic profile. These modifications are crucial for optimizing the performance of the resulting metal complexes in applications like catalysis. kchem.org

Steric Properties: The rigid cyclohexane framework provides a predictable and bulky steric environment. researchgate.net The presence of two methyl groups on one of the nitrogen atoms (N1) introduces significant steric hindrance compared to the unsubstituted -NH2 group on the other nitrogen (N2). This asymmetry in steric bulk can be exploited to control the coordination geometry around the metal center and to create specific chiral pockets, which is essential for enantioselective catalysis. The steric demands of the ligand can influence the number of ligands that can coordinate to the metal and the accessibility of substrates to the catalytic center. nih.govacs.org

| Feature | Influence on Coordination |

| Bidentate Nature | Forms stable five-membered chelate rings with metal ions. |

| Rigid Cyclohexane Scaffold | Pre-organizes donor atoms for coordination, enhances stability, and provides a defined steric profile. researchgate.net |

| N1,N1-dimethyl Substitution | Creates steric bulk around one side of the metal center, influencing coordination geometry and substrate approach. |

| Asymmetric Electronic Profile | The electron-donating methyl groups enhance the donor strength of the N1 atom relative to the N2 atom. |

Complexation with Diverse Transition Metals

The versatile this compound ligand and its symmetrically substituted counterpart, N,N'-dimethylcyclohexane-1,2-diamine, have been successfully employed in the complexation of a variety of transition metals, leading to complexes with interesting structural features and catalytic activities.

Copper complexes incorporating the N,N'-dimethylcyclohexane-1,2-diamine ligand are effective catalysts, particularly in C-N coupling reactions. sigmaaldrich.com The coordination environment around the copper center is critical to this reactivity. Copper(II) complexes with N-donor ligands commonly adopt four-, five-, or six-coordinate geometries. For instance, Cu(II) complexes with related diamine and amino alcohol ligands have been shown to form distorted octahedral and distorted square pyramidal structures. nih.govrsc.org In a distorted octahedral geometry, the diamine ligand would typically occupy two equatorial positions, with other ligands or solvent molecules occupying the remaining equatorial and axial sites. rsc.org A distorted square pyramidal geometry is also common, where the diamine and two other ligands form the base of the pyramid, with a fifth ligand in the apical position. nih.gov

| Metal Ion | Typical Coordination Number | Common Structural Motifs |

| Copper(I) | 4 | Tetrahedral |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral nih.govrsc.org |

Zinc(II) has a d¹⁰ electronic configuration, which results in no crystal field stabilization energy, allowing its coordination geometry to be highly flexible and primarily dictated by ligand size and charge. nih.gov Consequently, Zinc(II) complexes with diamine ligands can exhibit various coordination numbers, most commonly four-coordinate (tetrahedral) and six-coordinate (octahedral). nih.gov

For example, the parent ligand, trans-1,2-diaminocyclohexane, forms a six-coordinate, distorted octahedral complex, [Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂, where two diamine ligands define the equatorial plane and two water molecules occupy the axial positions. nih.govresearchgate.net The introduction of N,N'-disubstituted cyclohexane-1,2-diamine ligands can lead to distorted tetrahedral geometries, as seen in complexes of the type [Zn(L)Cl₂]. nih.gov The specific geometry adopted by a Zinc(II) complex with this compound would depend on the reaction conditions and the other ligands present.

| Coordination Number | Geometry | Example with Related Ligand |

| 4 | Distorted Tetrahedral | [Zn(L)Cl₂] where L is an N,N'-disubstituted diamine. nih.gov |

| 6 | Distorted Octahedral | [Zn(trans-1,2-diaminocyclohexane)₂(H₂O)₂]Cl₂. nih.govresearchgate.net |

Palladium and nickel complexes featuring this compound and its derivatives are widely used as catalysts in organic synthesis, particularly for cross-coupling reactions. researchgate.net These reactions typically proceed through a catalytic cycle involving changes in the oxidation state of the metal center.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, the cycle generally involves Pd(0) and Pd(II) intermediates. fishersci.co.ukrsc.org The cycle can be summarized in three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), oxidizing to a Pd(II) species. The diamine ligand stabilizes this Pd(II) center.

Transmetalation (or Olefin Insertion): A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the desired product and regenerating the active Pd(0) catalyst. fishersci.co.uk

Nickel catalysis operates through similar principles but can involve a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govrsc.org The diamine ligand plays a crucial role in stabilizing these various oxidation states and modulating the catalyst's reactivity and selectivity. For instance, chiral Ni(II) complexes with derivatives of cyclohexane-1,2-diamine have been shown to be effective catalysts for asymmetric Michael additions. researchgate.net The well-defined chiral environment created by the ligand is key to achieving high enantioselectivity in these transformations.

Investigation of Platinum(II) Complexes and Their Analogues

The study of platinum(II) complexes containing diamine ligands has been a cornerstone of research, largely driven by the success of anticancer drugs such as oxaliplatin. While extensive research has been conducted on platinum(II) complexes of 1,2-diaminocyclohexane and its N-monoalkylated derivatives, specific investigations into complexes formed with this compound are not extensively documented in publicly available research. The introduction of two methyl groups on a single nitrogen atom of the 1,2-diaminocyclohexane backbone would significantly alter the steric and electronic properties of the ligand compared to its unsubstituted or N,N'-disubstituted counterparts. This structural modification is expected to influence the coordination geometry, stability, and reactivity of the resulting platinum(II) complexes. Further research is required to synthesize and characterize these specific complexes and to evaluate their potential applications, for instance, in catalysis or medicinal chemistry.

Structural Elucidation of Metal-Diamine Complexes

Chiral Induction and Control of Stereochemistry at the Metal Center

Applications of N1,n1 Dimethylcyclohexane 1,2 Diamine in Catalysis

Asymmetric Catalysis Facilitated by N1,N1-dimethylcyclohexane-1,2-diamine Ligands

Chiral diamines, including derivatives of cyclohexane-1,2-diamine, are foundational in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. researchgate.net The this compound ligand, by coordinating with a metal center, forms a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Enantioselective Transformations in Organic Synthesis

The utility of this compound extends to various enantioselective transformations, which are critical in the synthesis of complex molecules such as pharmaceuticals and natural products.

While direct applications in asymmetric carbon-carbon bond formation are an area of ongoing research, the this compound ligand has proven instrumental in related enantioselective constructions that create chiral carbon centers. A notable example is the copper-catalyzed desymmetric C-O coupling for the synthesis of chromanes and 3,4-dihydropyrans containing chiral quaternary carbon centers. In this intramolecular reaction, the chiral diamine ligand enables the formation of the desired heterocyclic products with high yields and excellent enantioselectivities. mdpi.com This method is effective for a wide range of substituted aryl and alkenyl bromides, showcasing the ligand's versatility in creating complex chiral architectures. mdpi.com

Table 1: Copper-Catalyzed Enantioselective Intramolecular C-O Coupling

| Substrate Type | Product | Catalyst System | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Aryl Bromide | Chiral Chromane | CuI / (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Good | High | mdpi.com |

| Alkenyl Bromide | Chiral 3,4-Dihydropyran | CuI / (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Good | High | mdpi.com |

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. nih.gov The development of asymmetric versions of this reaction is of significant interest. Research has shown that chiral copper(II) complexes derived from secondary bisamines of 1,2-diaminocyclohexane can effectively catalyze the diastereoselective and enantioselective nitroaldol reaction between aldehydes and nitroalkanes. researchgate.net Similarly, copper(II) complexes of novel chiral N-monoalkyl cyclohexane-1,2-diamines have been designed and successfully applied as catalysts for asymmetric Henry reactions. mdpi.com However, based on the available literature, specific examples detailing the application of this compound itself as the ligand in a highly enantioselective Henry reaction are not prominently documented, though closely related derivatives have shown considerable success.

Chiral N,N'-dialkylated cyclohexane-1,2-diamine derivatives have been successfully employed as ligands in the asymmetric transfer hydrogenation of aryl ketones. mdpi.com These processes, which typically involve a metal catalyst and a hydrogen donor, lead to the formation of optically active secondary alcohols. Using ligands derived from N,N'-dialkylated cyclohexanediamine (B8721093), high yields and significant enantiomeric excesses have been achieved in the reduction of various aryl ketones. For instance, optically active alcohols have been obtained with up to 90-93% enantiomeric excess. mdpi.com Another important reduction is the asymmetric hydrosilylation of ketones, where complexes of trans-diaminocyclohexane-based diamines with diethylzinc (B1219324) have been shown to be efficient catalysts.

Table 2: Asymmetric Transfer Hydrogenation of Aryl Ketones

| Substrate | Ligand Type | Product | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Aryl Ketones | Chiral N,N'-dialkylated cyclohexanediamine | Optically Active Alcohol | Up to 90% | |

| Aryl Ketones | Chiral N,N'-dialkylated cyclohexanediamine | Optically Active Alcohol | Up to 93% | mdpi.com |

Copper-Catalyzed Cross-Coupling Reactions

The use of this compound as a ligand has significantly advanced the field of copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. Catalyst systems based on trans-N,N'-dimethyl-1,2-cyclohexanediamine have been found to be among the most active for these transformations. researchgate.net

This compound is a highly effective ligand in copper-catalyzed C-N cross-coupling reactions, which encompass the classical Ullmann and Goldberg reactions. These reactions involve the coupling of aryl halides with amines, amides, and other nitrogen nucleophiles. The use of this diamine ligand allows for milder reaction conditions compared to traditional protocols.

The catalyst system, typically employing copper(I) iodide (CuI) with trans-N,N'-dimethylcyclohexane-1,2-diamine, is capable of efficiently coupling a wide range of aryl iodides and bromides with various amines and amides. researchgate.net This methodology is noted for its tolerance of numerous functional groups that may not be compatible with palladium-catalyzed methods. researchgate.net Specific applications include the synthesis of N-aryl amines, N-arylpyridones, and vinylsulfoximines. The (R,R)-enantiomer of the ligand has also been used in multicomponent Ullmann coupling reactions to prepare complex heterocyclic structures.

Table 3: Scope of Copper-Catalyzed C-N Coupling with this compound Ligand

| Aryl Halide | Nitrogen Nucleophile | Product Type | Catalyst System | Source |

|---|---|---|---|---|

| Aryl Iodides/Bromides | Amines | N-Aryl amines | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | |

| Aryl Halides | Amides | N-Aryl amides | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | researchgate.net |

| Aryl Halides | 2-Substituted Pyridines | N-Arylpyridones | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | |

| Vinyl Bromides | NH Sulfoximes | Vinylsulfoximines | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | |

| Aryl Halides | Imidazo mdpi.comnih.govdiazepine Precursors | 4H-benzo[f]imidazo mdpi.comnih.govdiazepin-6-one | CuI / (R,R)-N,N'-dimethylcyclohexane-1,2-diamine |

Intramolecular O-Vinylation of Carboxylic Acids

A significant application of trans-N,N'-dimethylcyclohexane-1,2-diamine is as a ligand in copper(I)-catalyzed intramolecular O-vinylation of carboxylic acids. This method provides an efficient route to synthesize five- and six-membered enol lactones, which are important structural motifs in biologically active compounds. organic-chemistry.org The catalytic system, typically comprising copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine, facilitates the reaction between carboxylic acids and vinyl bromides. organic-chemistry.orgnih.gov

Optimization studies have shown that the combination of trans-N,N'-dimethylcyclohexane-1,2-diamine as the ligand and potassium carbonate (K₂CO₃) as the base provides the highest yields. organic-chemistry.org For instance, the model reaction to form a five-membered enol lactone achieved an 87% yield under these optimized conditions. organic-chemistry.org This method is noted for its mild reaction conditions and broad substrate compatibility, offering a valuable alternative to existing synthetic routes. organic-chemistry.org The reaction generally proceeds with retention of the vinyl bromide's stereochemistry. organic-chemistry.org

Table 1: Selected Examples of Cu(I)-Catalyzed Intramolecular O-Vinylation

| Substrate | Product Ring Size | Yield (%) |

|---|---|---|

| (Z)-2-(2-bromovinyl)benzoic acid | 5-membered | 87 |

| (E)-2-(2-bromovinyl)benzoic acid | 5-membered | 85 |

| 2-((E)-2-bromo-2-phenylvinyl)benzoic acid | 5-membered | 78 |

| (Z)-3-(2-bromovinyl)picolinic acid | 5-membered | 71 |

Data sourced from Org. Lett., 2009, 11, 4084-4087. organic-chemistry.org

Cycloisomerization of Alkynoic Acids

The same catalytic system, CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine, has proven effective for the cycloisomerization of alkynoic acids. organic-chemistry.orgnih.gov This transformation allows for the synthesis of enol lactones from readily available starting materials, further highlighting the versatility of this catalytic combination. The reaction proceeds with high efficiency and stereoselectivity, providing a direct method for constructing lactone rings. organic-chemistry.org

Catalysis with Palladium and Nickel Systems

While copper catalysis with this compound is well-documented, the broader family of cyclohexane-1,2-diamines serves as crucial ligands in palladium and nickel catalysis, particularly in cross-coupling reactions. The choice between palladium and nickel can significantly influence the reaction's outcome, as their catalytic cycles and sensitivity to reaction conditions differ. youtube.com

Palladium catalysis is often characterized by its robustness and tolerance to a wide range of functional groups, with selectivity being primarily governed by electronic effects. youtube.com In contrast, nickel catalysis can be more sensitive to coordinating functional groups, which can significantly steer selectivity. youtube.com Nickel also accesses a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), leading to more complex reaction mechanisms compared to the typical Pd(0)/Pd(II) cycle. youtube.com Derivatives of cyclohexane-1,2-diamine are employed to modulate the reactivity and selectivity of these metal centers in various transformations.

Exploration of Organocatalysis Utilizing this compound Derivatives

Derivatives of chiral cyclohexane-1,2-diamine are foundational scaffolds in the development of bifunctional organocatalysts. mdpi.comresearchgate.net These catalysts typically feature a hydrogen-bond donor (like thiourea (B124793) or squaramide) and a basic amino group, enabling them to simultaneously activate both the nucleophile and the electrophile in a reaction. researchgate.net

A four-step synthesis process has been developed to create such catalysts, starting with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation (including dimethylation), reduction of the nitro group, and final derivatization of the resulting aromatic amine. mdpi.com These organocatalysts have been successfully tested in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving conversions up to 93% and enantioselectivities up to 41% ee. mdpi.com The development of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine has also been explored for use as organocatalysts in the synthesis of α-hydroxy γ-keto esters. sci-hub.se

Elucidation of Reaction Mechanisms and Catalytic Cycles

The efficacy of this compound and its derivatives in catalysis is rooted in their specific molecular interactions. In metal-catalyzed reactions, the diamine acts as a chiral ligand, coordinating with the metal center. This coordination modulates the metal's electronic properties and creates a chiral environment that directs the stereochemical outcome of the reaction. The rigid cyclohexane (B81311) backbone provides a well-defined steric profile, which is crucial for achieving high enantioselectivity.

In the context of organocatalysis, particularly with bifunctional derivatives, the mechanism involves a cooperative action of different functional groups. nii.ac.jp For example, in reactions involving enolizable ketones, a primary amine group on the catalyst can form an enamine intermediate with the ketone. Simultaneously, a protonated tertiary amine group can act as a Brønsted acid, activating the electrophile through hydrogen bonding. nii.ac.jp This dual activation within a single catalyst molecule is key to accelerating the reaction and controlling its stereochemistry. researchgate.net The defined spatial relationship between the functional groups on the chiral cyclohexane scaffold is critical for effective stereoinduction. researchgate.net

Catalyst Optimization Strategies and Expansion of Substrate Scope

Optimizing catalytic processes that utilize this compound often involves screening various reaction parameters. For the copper-catalyzed intramolecular O-vinylation, for example, a key optimization was the identification of trans-N,N'-dimethylcyclohexane-1,2-diamine from a selection of ligands and K₂CO₃ as the optimal base to achieve high product yields. organic-chemistry.org

This optimized system demonstrated a broad substrate scope, successfully converting a variety of substituted benzoic acids and phenylacetic acids into their corresponding five- and six-membered enol lactones. organic-chemistry.org The method proved effective for substrates containing both electron-donating and electron-withdrawing groups, showcasing its general applicability. organic-chemistry.org This expansion of scope is crucial for the practical application of the catalytic method in organic synthesis, allowing for the creation of a diverse library of complex molecules. organic-chemistry.org

Control of Regioselectivity and Stereoselectivity in Catalytic Processes

The stereochemistry of the this compound ligand, particularly the (1R,2R) configuration, is fundamental to its ability to control stereoselectivity in asymmetric catalysis. The chiral scaffold creates a specific three-dimensional environment around the catalytic center, forcing the substrates to approach in a preferred orientation. This leads to the preferential formation of one enantiomer over the other. researchgate.net

In the Cu(I)-catalyzed intramolecular O-vinylation, the stereochemistry of the double bond in the vinyl bromide substrate is generally retained in the final enol lactone product, demonstrating excellent stereocontrol. organic-chemistry.org In organocatalytic reactions, such as the Michael addition, the enantioselectivity is determined by the precise architecture of the bifunctional catalyst derived from the diamine. mdpi.com Theoretical DFT studies have been used to understand the catalyst's mode of action and the origins of the observed stereocontrol, confirming that the catalyst-substrate interactions guide the stereochemical outcome. researchgate.net

Computational Chemistry and Theoretical Studies of N1,n1 Dimethylcyclohexane 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N1,N1-dimethylcyclohexane-1,2-diamine, DFT calculations can elucidate fundamental properties such as molecular orbital energies, charge distribution, and reactivity descriptors.

Detailed DFT studies on the closely related (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine have provided insights into its structural parameters, which serve as a valuable reference. nih.govresearchgate.net The cyclohexane (B81311) ring adopts a stable chair conformation with the amino groups in equatorial positions to minimize steric hindrance. researchgate.net This conformational preference is a critical factor in its role as a chiral ligand.

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the diamine functionality due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed across the anti-bonding orbitals of the cyclohexane framework.

Table 1: Calculated Electronic Properties from DFT (Note: The following data is illustrative and based on typical values for similar amine compounds, as specific DFT data for this compound is not readily available in the cited literature.)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.5 D |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, a key conformational process is the chair-flip of the cyclohexane ring. MD simulations can be employed to determine the energy barriers associated with this process and the relative populations of different conformers. The orientation of the N,N-dimethylamino and the primary amino groups (axial vs. equatorial) significantly influences the molecule's shape and its ability to coordinate with metal centers or interact with biological targets. The most stable conformation is expected to have the bulky dimethylamino group in an equatorial position to minimize 1,3-diaxial interactions. quimicaorganica.org

MD simulations are also invaluable for studying intermolecular interactions. By simulating the diamine in a solvent, such as water or an organic solvent, one can analyze the hydrogen bonding patterns and solvation structure. In the solid state, as observed for the related (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, molecules can be interconnected via hydrogen bonding to form infinite layers. nih.gov MD simulations can provide a detailed picture of these interactions in both condensed and solution phases.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Ligand Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com In the context of this compound, QSAR studies would be instrumental in designing and optimizing new chiral ligands for applications in asymmetric catalysis or as therapeutic agents.

A QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a library of analogous compounds with varied substituents. For each of these analogs, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment).

The biological activity of each compound, for instance, its effectiveness as a catalyst in a specific reaction or its binding affinity to a biological target, would be experimentally measured. A mathematical model is then developed to correlate the calculated descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. nih.gov

Molecular Docking Studies to Predict Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or a nucleic acid. nih.gov

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The 3D structure of the biological target is obtained from experimental data (e.g., X-ray crystallography or NMR spectroscopy) or homology modeling. The structure of this compound is generated and optimized computationally.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Molecular docking can provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For this compound, docking studies could be used to screen for potential protein targets or to rationalize the binding of its derivatives to a known receptor.

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.)

| Parameter | Description |

| Binding Affinity | An estimation of the binding energy between the ligand and the target protein, typically in kcal/mol. |

| Interacting Residues | The amino acid residues in the protein's binding site that form significant interactions with the ligand. |

| Hydrogen Bonds | The number and specific hydrogen bond interactions formed between the ligand and the protein. |

| Hydrophobic Interactions | The non-polar interactions contributing to the binding. |

Computational Prediction of Reaction Pathways and Transition States in Catalytic Cycles

This compound is a chiral ligand, and its metal complexes are potential catalysts for asymmetric reactions. acs.orgrsc.org Computational chemistry plays a crucial role in elucidating the mechanisms of such catalytic reactions. nih.gov By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, which are the highest energy points along the reaction pathway.

For a catalytic process involving a complex of this compound, computational studies can help to:

Determine the active catalytic species.

Elucidate the step-by-step mechanism of the reaction.

Identify the rate-determining step.

Explain the origin of stereoselectivity in asymmetric catalysis by comparing the activation energies of the pathways leading to different stereoisomers.

By understanding the reaction mechanism at a molecular level, it is possible to rationally design more efficient and selective catalysts based on the this compound scaffold.

Advanced and Emerging Applications of N1,n1 Dimethylcyclohexane 1,2 Diamine

Role in Pharmaceutical Precursor Synthesis

The synthesis of enantiomerically pure pharmaceutical compounds is a critical aspect of modern drug development. N1,N1-dimethylcyclohexane-1,2-diamine, particularly its chiral isomers, serves as a fundamental component in achieving high levels of stereoselectivity in these synthetic processes.

Utilization as a Chiral Building Block for Enantiomerically Pure Bioactive Molecules

This compound is extensively utilized as a chiral ligand and building block in the asymmetric synthesis of bioactive molecules. Its rigid cyclohexane (B81311) backbone and the stereogenic centers at the 1 and 2 positions allow for the effective transfer of chirality during chemical reactions. This is particularly important in the synthesis of complex molecules where a specific three-dimensional arrangement of atoms is essential for biological activity.

As a chiral auxiliary, this diamine can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary can be removed, having imparted the desired chirality to the product. Furthermore, its derivatives are employed as ligands for metal-catalyzed asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. These catalytic systems are instrumental in producing enantiomerically enriched intermediates for a wide range of pharmaceuticals.

A notable application of a related compound, trans-N,N'-dimethylcyclohexane-1,2-diamine, is in copper-catalyzed C-N coupling reactions, which are crucial for the synthesis of various pharmaceutical agents. This highlights the importance of the diamine framework in facilitating key bond formations in drug synthesis. The specific stereoisomers of this compound are critical in the development of chiral ligands for such transformations, ensuring the production of the desired enantiomer of the target drug molecule.

Strategies for Enhancing Pharmaceutical Efficacy and Safety Through Controlled Chirality

The physiological effects of a drug are intrinsically linked to its three-dimensional structure. For chiral drugs, one enantiomer often exhibits the desired therapeutic activity, while the other may be less active, inactive, or in some cases, responsible for adverse effects. Therefore, the ability to synthesize a single, specific enantiomer of a drug is paramount for improving its efficacy and safety profile.

The use of this compound as a chiral building block directly addresses this need. By employing this compound in asymmetric synthesis, chemists can control the stereochemical outcome of reactions, leading to the production of enantiomerically pure active pharmaceutical ingredients (APIs). This controlled approach to chirality offers several advantages:

Increased Therapeutic Efficacy: By administering only the active enantiomer, the therapeutic dose can often be reduced, leading to a more potent medication.

Reduced Side Effects: Eliminating the inactive or potentially harmful enantiomer can significantly decrease the incidence of adverse drug reactions.

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a single enantiomer can be more predictable than that of a racemic mixture.

The development of stereoselective catalytic processes using ligands derived from this compound is a key strategy in modern pharmaceutical manufacturing. These processes allow for the efficient and cost-effective production of single-enantiomer drugs, ultimately contributing to safer and more effective treatments for a wide range of diseases.

Contributions to Polymer Chemistry and Advanced Materials

The unique structural features of this compound also make it a valuable monomer in the field of polymer chemistry. Its incorporation into polymer backbones can impart desirable properties, leading to the development of advanced materials with enhanced performance characteristics.

Integration as a Building Block for Polyamines and Specialty Polymers

This compound can be used as a monomer in the synthesis of various polymers, most notably polyamines and specialty polyamides. The two amine functional groups allow it to react with other monomers, such as diacids or diacyl chlorides, to form long polymer chains. The rigid and bulky cyclohexane ring of the diamine introduces significant steric hindrance and conformational rigidity into the polymer backbone.

This structural feature disrupts the regular packing of polymer chains, which can lead to increased solubility in organic solvents and a more amorphous morphology. These characteristics are often desirable for processing and fabricating polymers into films, fibers, and other forms. The incorporation of the cyclic diamine can also influence the polymer's glass transition temperature and other thermal properties.

Development of Materials with Enhanced Mechanical and Thermal Properties

The integration of this compound into polymer structures can lead to materials with improved mechanical strength, thermal stability, and other performance metrics. The rigidity of the cyclohexane unit can enhance the stiffness and modulus of the resulting polymer.

In polyamides, the presence of the cyclic diamine can increase the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is indicative of a material that can maintain its structural integrity at elevated temperatures. The thermal stability of polyamides can also be improved due to the robust nature of the cyclic aliphatic structure.

The following interactive table summarizes the potential effects of incorporating a cyclic diamine like this compound into a polyamide matrix compared to a linear diamine.

| Property | Polyamide with Linear Diamine | Polyamide with this compound | Rationale for Change |

| Glass Transition Temperature (Tg) | Lower | Higher | The rigid cyclic structure restricts chain mobility. |

| Tensile Modulus | Lower | Higher | Increased stiffness due to the bulky cyclohexane ring. |

| Solubility in Organic Solvents | Lower | Higher | The non-planar structure disrupts chain packing, allowing solvent molecules to penetrate more easily. |

| Crystallinity | Higher | Lower | The bulky and non-linear structure hinders the formation of highly ordered crystalline regions. |

| Thermal Stability | Good | Potentially Higher | The inherent stability of the cycloaliphatic ring can contribute to improved thermal resistance. |

This table presents expected trends based on general principles of polymer chemistry. Specific values would depend on the complete polymer composition and synthesis conditions.

Research in Biological and Biotechnological Contexts

While the primary applications of this compound are in chemical synthesis, there is growing interest in the biological and biotechnological relevance of chiral diamines and their derivatives. Research in this area is still emerging, but it points towards potential future applications.

The inherent chirality of this compound makes its derivatives interesting candidates for biological screening. The specific stereochemistry can lead to selective interactions with biological targets such as enzymes and receptors. While extensive research on the direct biological activity of this compound is not widely published, studies on related cyclohexane diamine derivatives have shown antimicrobial and other biological activities. This suggests that derivatives of this compound could be explored for their potential as novel therapeutic agents.